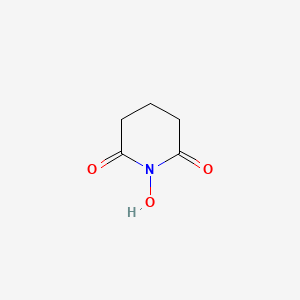

1-Hydroxypiperidine-2,6-dione

Description

Context and Significance of Piperidinedione Derivatives in Organic and Medicinal Chemistry

The piperidine-2,6-dione, or glutarimide (B196013), scaffold is a core structural feature in a multitude of compounds with significant biological relevance. ontosight.aiderpharmachemica.com The piperidine (B6355638) ring itself is a ubiquitous structural unit found in numerous alkaloids and drug candidates, with thousands of piperidine-based compounds having been explored in clinical and preclinical studies. derpharmachemica.com

Derivatives of piperidine-2,6-dione have been a focal point of extensive research due to their wide range of potential therapeutic activities. ontosight.aiontosight.ai Scientists have investigated these compounds for various biological effects, including:

Neuroprotective effects : Some derivatives are studied for their potential to inhibit enzymes or receptors involved in neurodegenerative diseases. ontosight.ai

Anti-inflammatory properties : Modifications to the piperidinedione structure can yield compounds with significant anti-inflammatory activity. ontosight.aiontosight.ai

Antimicrobial activity : The structural diversity of these derivatives allows for the exploration of antibacterial and antifungal properties. ontosight.aiderpharmachemica.com

Anticancer properties : Certain compounds with structures similar to 2,6-piperidinediones have been evaluated for their anticancer potential. ontosight.ai

Analgesic and CNS activities : Researchers have synthesized and evaluated piperidinedione derivatives for potential pain-relieving and central nervous system effects, such as anticonvulsant and sedative activities. researchgate.net

The versatility of the piperidinedione ring as a building block in organic synthesis allows for the creation of complex molecules with tailored properties, making it a privileged scaffold in medicinal chemistry. ontosight.aiontosight.ai

Overview of N-Hydroxylated Heterocycles in Contemporary Research

Historically, the presence of an N-O single bond in a molecule was often considered a "structural alert" in drug discovery, raising concerns about potential metabolic instability and the formation of reactive species. nih.gov This apprehension was primarily based on the behavior of N-hydroxy groups in acyclic structures. nih.gov

However, contemporary research has shown that incorporating the N-hydroxy group within a heterocyclic ring system can significantly alter its chemical properties and metabolic fate, often mitigating the earlier concerns. nih.govnih.gov Consequently, N-hydroxylated heterocycles have emerged as a multifaceted chemical class with considerable therapeutic potential. nih.govnih.gov

N-hydroxy-substituted piperidines, a subset of this class, have demonstrated a broad spectrum of biological activities, including antioxidant, anxiolytic, antidepressant, and anti-inflammatory properties. nih.gov The growing body of research indicates that heterocycles with endocyclic N-hydroxy groups are poorly studied but may provide new avenues for therapeutic agents, expanding the chemical space for future drug development. nih.gov This renewed interest encourages further investigation and modification of N-OH containing compounds to harness their full potential. nih.gov

Research Landscape of 1-Hydroxypiperidine-2,6-dione and its Analogues

The research surrounding this compound itself is often foundational, focusing on its synthesis and chemical characterization. A common and efficient method for producing cyclic N-hydroxyimides like N-hydroxyglutarimide is the reaction between a cyclic polycarboxylic acid anhydride, such as glutaric anhydride, and hydroxylamine (B1172632) or one of its salts. google.comgoogle.com This condensation reaction is typically performed in an organic solvent, often under conditions that remove water to drive the reaction to completion and yield the desired product. google.comgoogle.com

The true research value of this compound is illuminated by the study of its analogues, where the core structure is modified to achieve specific biological functions. A notable example is the development of 1-hydroxypiperazine-2,6-diones (HPDs) . These analogues, which replace a methylene (B1212753) group in the piperidine ring with a nitrogen atom, have been identified as potent inhibitors of matrix metalloproteinases (MMPs). nih.gov Computational studies, including docking and quantum mechanics/molecular mechanics (QM/MM) simulations, suggest that the HPD group can effectively bind to the catalytic zinc ion within the active site of MMPs. nih.gov This finding positions the 1-hydroxypiperazine-2,6-dione moiety as a promising new zinc-binding group, potentially serving as a substitute for the hydroxamate group in a future generation of metalloproteinase inhibitors. nih.gov

This line of research exemplifies how the fundamental structure of this compound serves as a blueprint for designing novel bioactive molecules with specific therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFDJMHTJNPQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394540 | |

| Record name | 1-hydroxypiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17195-27-6 | |

| Record name | 1-hydroxypiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 Hydroxypiperidine 2,6 Dione and Its Derivatives

Access to the Piperidine-2,6-dione Core

The construction of the piperidine-2,6-dione skeleton is the foundational step in the synthesis of 1-hydroxypiperidine-2,6-dione. Various cyclization strategies have been developed to efficiently form this six-membered N-heterocycle.

General Cyclization Reactions for Six-Membered N-Heterocycles

The formation of the piperidine-2,6-dione ring often relies on intramolecular cyclization reactions. nih.gov A prominent approach involves the cyclization of linear precursors containing both a nitrogen source and reactive functional groups that can form the requisite C-N and C-C bonds. nih.gov

One such strategy is the intramolecular aza-Michael reaction . This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl moiety within the same molecule to form the heterocyclic ring. nih.govmdpi.com For instance, N-tethered alkenes can undergo organocatalytic enantioselective cyclization to yield protected 2,5- and 2,5,5-substituted piperidines. nih.govmdpi.com

Another powerful method is Dieckmann cyclization , which is particularly useful for synthesizing piperidine-2,4-diones, close structural relatives of the 2,6-diones. researchgate.net This intramolecular condensation of a dicarboxylic ester in the presence of a base can be regioselectively controlled to produce 6-substituted piperidine-2,4-diones. researchgate.net

Radical cyclizations also offer a pathway to the piperidine (B6355638) core. For example, the intramolecular radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can lead to the formation of polysubstituted alkylidene piperidines. nih.govmdpi.com

Precursor Design and Synthesis for Dione (B5365651) Scaffold Formation

The rational design and synthesis of appropriate acyclic precursors are critical for the successful formation of the piperidine-2,6-dione scaffold. A common approach involves the use of Baylis-Hillman adducts . lookchem.comresearchgate.netias.ac.in These adducts, derived from aldehydes and activated alkenes, can be transformed into substituted piperidine-2,6-diones through a one-pot, multi-step process. lookchem.comresearchgate.netias.ac.in This sequence often involves a Johnson-Claisen rearrangement, partial hydrolysis of a nitrile group to an amide, and subsequent cyclization. lookchem.comresearchgate.netias.ac.in

For example, 3-hydroxy-2-methylenealkanenitriles, which are Baylis-Hillman alcohols, can be converted into 3-arylidene(or alkylidene)piperidine-2,6-diones. lookchem.comresearchgate.net Similarly, rearranged Baylis-Hillman alcohols can yield 4-aryl-3-methylidenepiperidine-2,6-diones. lookchem.comresearchgate.net The versatility of the Baylis-Hillman reaction allows for the introduction of various substituents onto the piperidine ring.

Another strategy involves the use of N-acyl aminals as synthons. usm.edu These precursors contain the necessary carbon and nitrogen atoms and can undergo intramolecular cyclization, often facilitated by a Lewis acid, to form the piperidine ring. usm.edu For instance, an N-acyl aminal with a pendant alkene can be activated by a Lewis acid to initiate a cyclization cascade. usm.edu

The following table summarizes some precursor types and the resulting piperidine-2,6-dione derivatives:

| Precursor Type | Key Reactions | Resulting Scaffold |

| Baylis-Hillman Adducts | Johnson-Claisen rearrangement, partial hydrolysis, cyclization | Substituted 3-alkylidenepiperidine-2,6-diones |

| Rearranged Baylis-Hillman Alcohols | Johnson-Claisen rearrangement, partial hydrolysis, cyclization | 4-Aryl-3-methylidenepiperidine-2,6-diones |

| N-Acyl Aminals | Lewis acid-mediated intramolecular cyclization | Substituted piperidines |

| Dicarboxylic Esters | Dieckmann cyclization | Substituted piperidine-2,4-diones |

Installation of the N-Hydroxy Moiety

Once the piperidine-2,6-dione core is established, the next crucial step is the introduction of the hydroxyl group onto the nitrogen atom. This transformation can be achieved through various N-hydroxylation methodologies.

N-Hydroxylation Methodologies

Direct N-hydroxylation of a pre-formed piperidine-2,6-dione can be challenging. A common strategy involves the cyclization of a precursor that already contains an N-hydroxy or a protected N-hydroxy group.

Alternatively, the N-hydroxy group can be introduced through the oxidation of the nitrogen atom in the piperidine ring. While direct oxidation of the piperidine-2,6-dione itself is not widely reported, methods for the N-oxidation of related piperidine derivatives exist. For instance, N-oxides of certain pyridylmethylpiperazine and -piperidine derivatives have been synthesized and found to act as prodrugs, being converted back to the parent tertiary amines upon oral administration. google.comgoogle.com

A study on the development of matrix metalloproteinase-12 (MMP-12) inhibitors identified a sulfide (B99878) derivative bearing an N-1-hydroxypiperidine-2,6-dione (HPD) group as a potent and selective inhibitor. unipi.itnih.gov The synthesis of this HPD-containing compound highlights the importance of this moiety in medicinal chemistry. unipi.itnih.gov

Oxidative Approaches to N-Hydroxypiperidine Structures

While direct oxidative N-hydroxylation of piperidine-2,6-diones is not extensively documented, related oxidative transformations on piperidine rings provide insight into potential synthetic routes.

Photocatalytic oxidation of N-Boc protected piperidines can lead to α-hydroxylation or β-elimination depending on the reaction conditions. chemrxiv.org This method utilizes a flavin-based catalyst and provides access to functionalized piperidines. chemrxiv.org Although this doesn't directly yield N-hydroxylation, it demonstrates a modern approach to piperidine oxidation.

A novel method for the N-hydroxylation of aromatic amines has been developed using water radical cations in microdroplets, which proceeds without catalysts or chemical oxidants. rsc.org This technique has shown limitations with alkylamines and piperidines, which have higher oxidation potentials. rsc.org

Enzymatic C-H oxidation offers a green and selective method for introducing hydroxyl groups into piperidine rings. chemistryviews.org For example, engineered proline-4-hydroxylases can be used to hydroxylate carboxylated piperidines. chemistryviews.org While this focuses on C-H hydroxylation, it points towards the potential of biocatalysis in functionalizing piperidine scaffolds.

The following table outlines some oxidative methods applied to piperidine derivatives:

| Method | Substrate | Product | Reagents/Catalyst |

| Photocatalytic Oxidation | N-Boc piperidines | α-hydroxylated or β-eliminated piperidines | Flavin-based photocatalyst |

| Oxidation with Water Radical Cations | Aromatic amines | N-hydroxylated aromatic amines | Water microdroplets |

| Enzymatic C-H Oxidation | Carboxylated piperidines | Hydroxylated piperidines | Engineered proline-4-hydroxylases |

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of substituted piperidines is of great importance due to the often stereospecific nature of their biological activity. Several strategies have been developed to control the stereochemistry during the formation of the piperidine ring.

One approach utilizes chiral auxiliaries. For example, the use of Davies' α-methylbenzylamine auxiliary in a Dieckmann cyclization affords 6-substituted piperidine-2,4-diones enantioselectively. researchgate.net

Asymmetric catalysis is another powerful tool. The use of a quinoline (B57606) organocatalyst with trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines via an intramolecular aza-Michael reaction. nih.govmdpi.com

Furthermore, the stereochemistry of the starting materials can direct the stereochemical outcome of the cyclization. For instance, the stereoselective synthesis of adamantane-substituted piperidine-2,4-diones was achieved starting from N-Boc-homoallylamines, proceeding through cyclic bromourethanes and enol ester intermediates. rsc.org

A notable example of stereoselective synthesis is the construction of 2,6-disubstituted piperidine alkaloids. researchgate.net Key strategies for controlling the stereochemistry at the C2 and C6 positions include palladium-catalyzed cyclization. researchgate.net

The following table provides examples of stereoselective synthetic methods for piperidine derivatives:

| Method | Key Feature | Product |

| Chiral Auxiliary | Davies' α-methylbenzylamine | Enantioselective 6-substituted piperidine-2,4-diones |

| Asymmetric Catalysis | Quinoline organocatalyst | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines |

| Substrate Control | Chiral N-Boc-homoallylamines | Stereoselective adamantane-substituted piperidine-2,4-diones |

| Metal-Catalyzed Cyclization | Palladium catalyst | Stereoselective trans-2,6-piperidine ring |

Enantioselective Methodologies in N-Hydroxypiperidinedione Synthesis

Enantioselective synthesis, which favors the formation of a specific enantiomer, is crucial in medicinal chemistry as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.orgox.ac.uk Various approaches have been developed for the asymmetric synthesis of N-hydroxypiperidinedione derivatives, aiming to control the stereochemistry of the final products. wikipedia.org

One prominent strategy involves the use of chiral auxiliaries . These are chiral compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, the asymmetric synthesis of 6-substituted piperidin-2,4-diones has been achieved through a δ-amino β-ketoester cyclization, where a chiral N-sulfinyl group induces an asymmetric Michael addition. ucl.ac.uk Although this method is effective for N-unsubstituted piperidin-2,4-diones, introducing substituents at the 3- and/or 5-positions can be challenging. ucl.ac.uk

Enantioselective catalysis is another powerful tool. frontiersin.org This involves the use of chiral catalysts to control the stereochemistry of the reaction. wikipedia.org For example, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions have been employed for the synthesis of polysubstituted piperidines with high enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium (B92312) salts provides access to enantiomerically enriched α-aryl and α-heteroaryl piperidines. nih.gov While these methods are not specific to this compound, the principles can be adapted for its enantioselective synthesis.

Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the target molecule. wikipedia.org This approach is particularly advantageous when the target molecule shares a similar chirality with the starting material. wikipedia.org For example, chiral 3-phenylpiperidine (B1330008) derivatives can be synthesized from chiral pool starting materials, a strategy that could be adapted for this compound derivatives where stereochemistry is critical for biological activity.

Biocatalysis , which employs enzymes as catalysts, offers high enantio- and regioselectivity under mild reaction conditions. frontiersin.orgnih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined piperidines. nih.gov A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into enantioenriched 3- and 3,4-substituted piperidines. nih.gov

The following table summarizes some of the enantioselective methods applicable to the synthesis of piperidine derivatives.

| Method | Key Features | Example Application |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Asymmetric synthesis of 6-substituted piperidin-2,4-diones using a chiral N-sulfinyl group. ucl.ac.uk |

| Enantioselective Catalysis | Use of chiral catalysts (e.g., transition metals with chiral ligands) to control stereoselectivity. frontiersin.org | Rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition for polysubstituted piperidines. nih.gov |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. wikipedia.org | Synthesis of chiral 3-phenylpiperidine derivatives from chiral precursors. |

| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. nih.gov | Chemo-enzymatic dearomatization of pyridines to produce stereo-defined piperidines. nih.gov |

Diastereoselective Control in Compound Formation

Diastereoselective synthesis, which controls the formation of specific diastereomers, is another critical aspect of synthesizing complex piperidine derivatives. wikipedia.org Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and biological properties. wikipedia.org

A notable method for achieving diastereoselective control is the intramolecular reductive cyclization of diketoximes . This approach, using reagents like sodium cyanoborohydride, can lead to the formation of highly substituted N-hydroxypiperidines with excellent diastereoselectivity. psu.edutandfonline.comingentaconnect.com For instance, the reductive cyclization of a diketoxime can produce a single isomer with all substituents oriented equatorially. psu.edu Similarly, the intramolecular reductive cyclization of a 1-keto-5-ketoxime has been shown to yield a major product that is a racemate of a single diastereomer. tandfonline.comingentaconnect.comresearchgate.net

Substrate-controlled diastereoselection is another powerful strategy where the existing stereocenters in the substrate dictate the stereochemical outcome of subsequent reactions. beilstein-journals.org For example, the asymmetric synthesis of (-)-sedacryptine utilizes a diastereoselective Mannich reaction of N,O-acetals with ketones. beilstein-journals.org

The choice of reagents and reaction conditions can also significantly influence diastereoselectivity. For example, in the synthesis of (2S,5R)-5-hydroxypipecolic acid, a highly diastereoselective epoxidation of a cyclic enamide intermediate is a key step. ru.nlresearchgate.net The use of oxone in methanol (B129727) resulted in a 96:4 diastereoselectivity for the desired product. ru.nl

The following table highlights different approaches to achieve diastereoselective control in piperidine synthesis.

| Method | Description | Example |

| Intramolecular Reductive Cyclization | Cyclization of acyclic precursors with control over the relative stereochemistry of newly formed stereocenters. psu.edutandfonline.comingentaconnect.com | Diastereoselective synthesis of highly substituted N-hydroxypiperidines from 1-keto-5-ketoximes using NaBH3CN. tandfonline.comingentaconnect.comresearchgate.net |

| Substrate-Controlled Diastereoselection | Existing stereocenters in the starting material direct the formation of new stereocenters. beilstein-journals.org | Asymmetric synthesis of (-)-sedacryptine via a diastereoselective Mannich reaction. beilstein-journals.org |

| Reagent-Controlled Diastereoselection | The choice of reagents and conditions dictates the stereochemical outcome. ru.nl | Highly diastereoselective epoxidation of a cyclic enamide using oxone in the synthesis of (2S,5R)-5-hydroxypipecolic acid. ru.nl |

Intramolecular Reductive Cyclization for N-Hydroxypiperidines

Intramolecular reductive cyclization is a versatile and efficient method for constructing the N-hydroxypiperidine ring system. psu.edunih.gov This strategy typically involves the cyclization of an acyclic precursor containing both a nitrogen source and a group that can be reduced to form the N-hydroxy functionality.

A widely used approach is the reductive cyclization of diketoximes . Treatment of diketoximes with a reducing agent like sodium cyanoborohydride (NaBH3CN) leads to the formation of N-hydroxypiperidines. psu.edunih.gov This method is advantageous due to the ready availability and low cost of reagents, transition metal-free conditions, and a straightforward experimental procedure. psu.edu The reaction often proceeds with high yields and can be highly diastereoselective. psu.edutandfonline.com For example, the intramolecular reductive cyclization of 1-keto-5-ketoximes derived from 2-(cyclohexylthio)-1-phenylethanone and arylaldehydes yields highly substituted N-hydroxypiperidines. tandfonline.comingentaconnect.com

Another variation involves the reductive cyclization of nitro compounds . The catalytic reductive carbonylation of ortho-substituted nitroarenes using carbon monoxide surrogates like phenyl formate (B1220265) is an effective method for synthesizing N-heterocycles. unimi.it While this has been extensively applied to the synthesis of indoles, the underlying principle of reductive cyclization of a nitro group can be extended to the formation of N-hydroxypiperidines. unimi.it

The general scheme for intramolecular reductive cyclization of diketoximes is presented below:

Starting Material (Diketoxime) → [Reduction & Cyclization] → Product (N-Hydroxypiperidine)

The success of this method has been demonstrated in the synthesis of various substituted N-hydroxypiperidines, N-hydroxy-2,4,6-triarylpiperazines, and other related N-hydroxy heterocycles. psu.edu

Derivatization and Functionalization of the this compound Scaffold

The this compound core, also known as a glutarimide (B196013) structure, can be chemically modified to create a diverse range of derivatives with potentially enhanced biological activities. ontosight.ai These modifications can be targeted at the ring positions or the N-hydroxy group.

Substituent Introduction at Ring Positions

Introducing substituents at various positions on the piperidine-2,6-dione ring is a key strategy for structure-activity relationship (SAR) studies. ontosight.airesearchgate.net

One common method is through alkylation reactions . For example, N-alkylated 2,6-piperidinedione derivatives can be prepared by reacting the parent compound with various alkyl halides. researchgate.net The introduction of a phenylmethyl group at the 4-position is a modification seen in some derivatives. ontosight.ai

Condensation reactions are also employed to introduce substituents. The initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide can lead to the formation of intermediates that, upon Michael addition with reagents like ethyl cyanoacetate (B8463686) or diethylmalonate, yield substituted 2,6-piperidinediones. researchgate.net

Furthermore, direct C-H functionalization represents a modern approach to introduce substituents at specific ring positions. nih.gov While challenging due to the need for site-selectivity, specialized chiral dirhodium catalysts have been developed to facilitate C-H functionalization at the C2 position of piperidines. nih.gov

The following table outlines methods for introducing substituents onto the piperidinedione ring.

| Method | Description | Example |

| Alkylation | Introduction of alkyl groups using alkyl halides. researchgate.net | Preparation of N-alkylated 2,6-piperidinedione derivatives. researchgate.net |

| Condensation | Building the substituted ring from acyclic precursors. researchgate.net | Condensation of aromatic aldehydes with cyanoacetamide followed by Michael addition. researchgate.net |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds. nih.gov | Rhodium-catalyzed C2 functionalization of piperidines. nih.gov |

Chemical Modifications of the N-Hydroxy Group

The N-hydroxy group of this compound is a versatile handle for further chemical modifications. This hydroxyl group can undergo various reactions to introduce different functional groups, thereby altering the compound's properties.

For instance, the N-hydroxy group can be deprotected . Treatment with zinc dust in methanol can remove the hydroxyl group, allowing for subsequent modifications at the nitrogen atom. psu.edu This opens up possibilities for N-alkylation or N-acylation to introduce a wide array of substituents.

The hydroxyl group can also be converted into other functionalities. For example, it can be transformed into an acetate group . ru.nl This modification can be useful in certain synthetic strategies, such as preventing undesired silyl (B83357) transfer reactions during nucleophilic additions. ru.nl

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and study the metabolic fate of compounds. In the context of this compound and its derivatives, introducing isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can provide valuable insights.

For example, in mechanistic studies of catalytic reactions, such as the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, deuterium labeling can help determine the source of hydrogen atoms and the stereochemical course of the reaction. nih.gov DFT calculations combined with experimental data from isotopically labeled substrates can support proposed mechanisms, such as an outer-sphere dissociative mechanism for pyridinium reduction. nih.gov

While specific examples of isotopic labeling of this compound itself are not prevalent in the provided search results, the general principles of using isotopic labeling for mechanistic elucidation are well-established in the synthesis of related heterocyclic compounds.

Spectroscopic and Crystallographic Characterization of 1 Hydroxypiperidine 2,6 Dione Structures

Advanced Spectroscopic Techniques for Structural Elucidation

Experimental ¹H NMR data for 1-Hydroxypiperidine-2,6-dione could not be located in the reviewed literature.

Experimental ¹³C NMR data for this compound could not be located in the reviewed literature.

Specific IR and Raman spectral data, including characteristic absorption bands for the carbonyl and N-hydroxy functional groups of this compound, were not available in the searched sources.

While the molecular formula (C₅H₇NO₃) and molecular weight (129.115 g/mol ) are established, detailed experimental mass spectrometry or MS/MS fragmentation data for this compound were not found.

Information regarding the UV-Visible absorption spectrum and electronic transitions of this compound is not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Assignments

X-ray Crystallography of this compound and its Complexes

A specific crystal structure for this compound is not publicly available. However, the conformations of related N-acyl-glutarimide derivatives have been studied. These studies reveal that the glutarimide (B196013) ring can adopt various conformations. For instance, in the crystal structure of thalidomide (B1683933) (N-(α-glutarimido)-phthalimide), the glutarimide moiety approximates a half-chair conformation. rsc.org The supramolecular packing in such structures is often dictated by intermolecular forces, primarily hydrogen bonding.

While a co-crystal structure of this compound with a biological target has not been specifically reported, numerous studies have investigated the co-crystal structures of its derivatives, particularly in the context of their interaction with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). These derivatives, often referred to as immunomodulatory imide drugs (IMiDs), bind to CRBN, modulating its activity.

X-ray crystallography studies of glutarimide derivatives in complex with CRBN have been instrumental in understanding their mechanism of action. nih.govrscf.ru These studies show that the glutarimide moiety is essential for binding to a specific pocket within the CRBN protein. The binding mode typically involves key hydrogen bonding interactions between the glutarimide ring and amino acid residues of the protein. The insights from these co-crystal structures are critical for the design of new and more potent CRBN ligands for therapeutic applications. nih.govrscf.ru

The molecular structure of this compound, featuring a hydroxyl group attached to the nitrogen atom of the glutarimide ring, suggests a strong potential for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the two carbonyl oxygens and the hydroxyl oxygen can act as hydrogen bond acceptors.

Based on the analysis of related structures, it is highly probable that the solid state of this compound would be characterized by a network of intermolecular hydrogen bonds. As seen in the crystal structure of thalidomide, N–H⋯O hydrogen bonds are a key feature in the packing of glutarimide-containing molecules. rsc.org In the case of this compound, the O-H group would likely be a primary participant in such interactions, potentially forming O–H⋯O bonds with the carbonyl groups of neighboring molecules. These interactions would lead to the formation of supramolecular assemblies such as chains, sheets, or more complex three-dimensional networks.

The table below summarizes the potential hydrogen bonding capabilities of this compound.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Hydroxyl (-OH) | Donor and Acceptor | O-H···O=C, O-H···O(H)-N |

| Carbonyl (C=O) | Acceptor | N-H···O=C, O-H···O=C |

Computational and Theoretical Investigations of 1 Hydroxypiperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules openaccessjournals.com. Methods like Density Functional Theory (DFT) allow for precise calculations that can predict molecular geometries, energy levels, and reactivity patterns.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules uni-giessen.denih.gov. By calculating the electron density, DFT can accurately predict the molecule's geometry, energy, and other properties. For 1-Hydroxypiperidine-2,6-dione, DFT studies would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to ensure accuracy nih.govnih.gov.

These calculations provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various electronic properties that are key to understanding the molecule's reactivity, such as ionization potential, electron affinity, and global reactivity descriptors. These descriptors help in quantifying the chemical behavior of the molecule.

Table 1: Calculated Global Reactivity Descriptors for a Piperidine (B6355638) Derivative (Illustrative)

| Parameter | Formula | Value (eV) | Description |

| Ionization Potential (I) | I ≈ -EHOMO | 6.8 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | 4.15 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | 0.38 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η | 3.25 | A measure of the electrophilic power of the molecule. |

Note: The values in this table are illustrative, based on typical results for similar organic molecules, as specific DFT study data for this compound is not available in the cited literature.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals) nih.gov. The stabilization energy, E(2), associated with these interactions is a key indicator of the stability conferred by electron delocalization.

Table 2: Significant NBO Interactions in a Cyclic Dione (B5365651) System (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | π* (C2=O3) | 35.8 | Lone pair delocalization contributing to resonance. |

| LP (N4) | π* (C2=O3) | 45.2 | Significant charge transfer stabilizing the amide group. |

| π (C2=O3) | π* (N4-C5) | 18.5 | Pi-electron delocalization across the dione structure. |

| σ (C5-C6) | σ* (N4-C2) | 5.1 | Hyperconjugation effect stabilizing the ring structure. |

Note: This table presents hypothetical E(2) values to illustrate the type of data obtained from NBO analysis. Specific published data for this compound was not found.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability nih.gov.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO nih.govnih.gov. For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule would identify the most probable sites for electrophilic and nucleophilic attacks.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: These energy values are representative examples for a small organic molecule and are not based on published calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions researchgate.net. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green regions are neutral.

An MEP map of this compound would likely show strong negative potential (red) around the carbonyl oxygen atoms and the hydroxyl oxygen, highlighting these as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen. This map provides a clear visual guide to the molecule's reactive sites nih.govresearchgate.net.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides tools to predict how a molecule might react, what products it might form, and the energy barriers associated with these transformations.

Theoretical Elucidation of Transformation Pathways

Theoretical studies could map out the potential energy surface for various reactions involving this compound, such as hydrolysis, oxidation, or other metabolic transformations. By calculating the energies of reactants, transition states, and products, the most likely transformation pathways can be identified. This information is valuable for predicting metabolites or degradation products. However, no specific theoretical studies on the transformation pathways of this compound are currently available.

Stereochemical Outcomes from Computational Perspectives

When a reaction can produce multiple stereoisomers, computational methods can predict which isomer is more likely to form. By modeling the transition states leading to different stereochemical products, the relative energy barriers can be calculated. The pathway with the lower energy barrier is expected to be the major route, thus allowing for the prediction of the reaction's stereochemical outcome. There are no available computational studies that predict the stereochemical outcomes of reactions involving this compound.

Biological and Biochemical Research on 1 Hydroxypiperidine 2,6 Dione

The 1-Hydroxypiperidine-2,6-dione Moiety as a Zinc-Binding Group (ZBG)

The this compound group, a type of cyclic hydroxamic acid, has emerged as a novel zinc-binding group (ZBG) in the design of enzyme inhibitors, particularly for matrix metalloproteinases (MMPs). Its structure is investigated as a potential alternative to traditionally used ZBGs to improve pharmacological properties.

The primary mechanism by which this compound functions as a ZBG is through its ability to chelate the catalytic zinc ion (Zn2+) located in the active site of metalloenzymes. Research, including solution complexation studies, has confirmed that derivatives featuring this moiety exhibit a bidentate binding mode with the Zn2+ ion. researchgate.net This mode of interaction, similar to that of other hydroxamate-based inhibitors, involves the two oxygen atoms of the cyclic hydroxamic acid group coordinating with the zinc ion. researchgate.netnih.govmdpi.com This chelation is fundamental to its inhibitory action, as it occupies the metal ion that is essential for the enzyme's catalytic activity. nih.gov

The investigation into this compound as a ZBG is driven by the need to overcome limitations associated with conventional ZBGs like acyclic hydroxamates and carboxylates.

Hydroxamates: While acyclic hydroxamic acids are potent zinc chelators and form the basis of many powerful MMP inhibitors, they often suffer from poor metabolic stability, including susceptibility to hydrolysis, and can lead to a lack of inhibitor selectivity. umich.eduresearchgate.netresearchgate.net The this compound moiety, by virtue of its six-membered ring structure, is proposed to have greater stability and better resistance to hydrolysis compared to its acyclic counterparts. researchgate.netmdpi.com This cyclic conformation may also pre-organize the molecule for binding, potentially enhancing affinity.

Carboxylates: Carboxylate-based inhibitors are another class of ZBGs, but they are generally less potent than hydroxamates. mdpi.com The substitution of a carboxylate group with a hydroxamate typically results in a significant increase in inhibitory potency. mdpi.com Therefore, the this compound group, as a hydroxamate derivative, is designed to achieve a higher potency than carboxylate-based inhibitors.

The general potency hierarchy for common ZBGs often places hydroxamic acids significantly above carboxylates, making the development of stable and selective hydroxamate derivatives like this compound a key research goal. mdpi.com

Mechanism of Enzyme Interaction and Inhibition

The this compound moiety inhibits zinc-dependent enzymes by directly interacting with the catalytic machinery at the enzyme's active site.

Derivatives incorporating the this compound group have been identified as effective inhibitors of matrix metalloproteinases (MMPs). researchgate.net MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. umich.educeu.es The inhibitory mechanism relies on the ZBG portion of the molecule binding tightly to the Zn2+ ion in the MMP active site, thereby blocking substrate access and preventing catalysis.

The potency of inhibitors containing the this compound group is demonstrated by their ability to inhibit MMPs at low concentrations. In one study, a thioaryl derivative featuring this ZBG was identified as a promising hit compound, displaying nanomolar affinity for its target MMP. researchgate.net Theoretically, the constrained cyclic structure of the this compound ring, compared to a flexible acyclic hydroxamate, reduces the entropic penalty upon binding to the enzyme's active site. This can lead to a higher binding affinity and, consequently, greater inhibitory potency.

A significant challenge in the development of MMP inhibitors is achieving selectivity for a specific MMP subtype to maximize therapeutic efficacy and minimize side effects. ceu.esresearchgate.net For instance, inhibition of MMP-1 has been linked to musculoskeletal syndrome, making it an enzyme to be avoided when targeting other MMPs. ceu.esresearchgate.net

Derivatives using the this compound ZBG have shown promise in achieving such selectivity. Research has identified a derivative that, while potently inhibiting MMP-12, also displayed a marked selectivity over several other MMPs, including MMP-1, MMP-9, and MMP-14. researchgate.net This demonstrates that the this compound group can be incorporated into inhibitor designs that successfully differentiate between various MMP family members.

Table 1: Selectivity Profile of a this compound Derivative

The following table describes the observed selectivity of a thioaryl derivative incorporating the this compound zinc-binding group, as reported in scientific literature. researchgate.net

| Target Enzyme | Inhibitory Activity | Selectivity Profile |

| MMP-12 | Nanomolar Affinity | Primary Target |

| MMP-1 | - | Selective against |

| MMP-9 | - | Selective against |

| MMP-14 | - | Selective against |

Matrix Metalloproteinase (MMP) Inhibition by this compound Derivatives

Molecular Basis of Zinc Ion Coordination in Active Sites

The this compound moiety represents a novel zinc-binding group (ZBG) with potential applications in the inhibition of metalloenzymes, particularly matrix metalloproteinases (MMPs). Theoretical and computational studies on the closely related analog, 1-hydroxypiperazine-2,6-dione (HPD), have provided significant insights into the molecular basis of its interaction with the catalytic zinc ion found in the active sites of these enzymes. nih.gov

Computational methods, including docking and hybrid quantum mechanical and molecular mechanical (QM/MM) dynamic simulations, have been employed to elucidate the binding mode of the HPD moiety within the active site of MMP-13. nih.gov These theoretical procedures suggest that the HPD group coordinates with the catalytic zinc ion in a bidentate fashion. Specifically, the coordination is achieved through its two oxygen atoms, establishing a stable interaction that is crucial for its inhibitory activity. nih.gov This mode of binding positions the this compound scaffold as a potential substitute for the more traditional hydroxamate group in the next generation of metalloproteinase inhibitors. nih.govresearchgate.net

Interaction with Other Metalloproteinases and Enzymes (Theoretical Scope)

The theoretical framework used to study the interaction of the 1-hydroxypiperazine-2,6-dione (HPD) scaffold with MMP-13 provides a basis for understanding its potential interactions with a broader range of metalloproteinases and other zinc-dependent enzymes. nih.gov The HPD moiety is considered a new type of chelating group for the zinc(II) ion, suggesting its potential for broader applications as an inhibitor for various metalloproteinases that contain zinc at their active center. unipi.it

The computational models developed, such as docking and QM/MM simulations, are not limited to a single enzyme target. These theoretical approaches can be adapted to investigate the binding modes and affinities of this compound-based inhibitors across the wider family of MMPs (e.g., MMP-1, MMP-2, MMP-9) and other metalloenzymes. nih.govacs.orgscialert.net Such studies are critical for predicting the selectivity profile of these inhibitors. By modeling the interactions within the active sites of different enzymes, researchers can theoretically identify which enzymes are likely to be inhibited and which are not, guiding the development of compounds with specific therapeutic targets.

Insights into Molecular Recognition and Ligand Binding

Molecular recognition is a fundamental process in which a ligand binds to a specific biological target, such as an enzyme. For inhibitors based on the this compound scaffold, molecular recognition is primarily driven by the interaction with the catalytic zinc ion in the active site of metalloproteinases. nih.gov

Computational studies have been instrumental in providing a microscopic and dynamic view of this recognition process. researchgate.netnih.gov The 1-hydroxypiperazine-2,6-dione (HPD) moiety has been identified as a novel and effective zinc-binding group, capable of inhibiting MMPs with activities in the nanomolar range. nih.gov Theoretical investigations into its binding mode within the MMP-13 active site reveal that the HPD group acts as a bidentate ligand, coordinating the zinc ion through its oxygen atoms. nih.gov This chelation is a key event in molecular recognition and is the foundation of the ligand's inhibitory potential. Understanding this binding mechanism at a molecular level is crucial for the design of new, more effective MMP inhibitors that utilize the HPD scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function (Theoretical Approaches)

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For inhibitors based on the this compound scaffold, theoretical SAR approaches, such as quantitative structure-activity relationship (QSAR) modeling, are employed to predict the inhibitory potency of different analogs. scialert.netnih.govnih.gov

These theoretical studies often correlate the biological activity of a series of compounds with their physicochemical properties, such as hydrophobicity and steric and electrostatic effects. scialert.netnih.gov For instance, QSAR studies on piperidine-based MMP inhibitors have shown that the hydrophobic properties of the molecules often play a dominant role in their inhibitory activity against enzymes like MMP-2 and MMP-13. nih.gov By systematically modifying the structure of the this compound core and calculating the resulting changes in these properties, researchers can build predictive models. These models help to identify the key structural features required for potent and selective inhibition, thereby guiding the synthesis of more effective compounds. nih.gov

Rational Design of Potent and Selective Inhibitors based on SAR Principles

The insights gained from SAR and theoretical binding studies form the foundation for the rational design of new inhibitors. rsc.orgacs.org By understanding the specific molecular interactions between the this compound scaffold and the enzyme's active site, medicinal chemists can strategically design novel compounds with improved potency and selectivity. nih.gov

The detailed 3D structural information obtained from computational methods like docking and QM/MM simulations allows for a structure-guided design approach. nih.govresearchgate.net For example, knowing that the HPD moiety binds bidentately to the catalytic zinc provides a clear starting point for inhibitor design. nih.gov Further optimization can then focus on modifying other parts of the molecule to enhance interactions with specific pockets within the enzyme's active site, such as the S1' pocket, which is a key determinant of inhibitor selectivity among different MMPs. This rational design process is an iterative cycle of design, synthesis, and testing, aimed at developing highly potent and selective inhibitors for specific therapeutic applications. rsc.org

Table 1: Theoretical Principles of SAR for this compound Derivatives This table is based on theoretical principles and data from related inhibitor classes.

| Structural Modification on Piperidine (B6355638) Ring | Predicted Impact on Binding Affinity | Predicted Impact on Selectivity | Rationale |

| Addition of small hydrophobic groups | Increase | May Increase/Decrease | Hydrophobic interactions are often key drivers of binding affinity in MMPs. scialert.netnih.gov |

| Addition of bulky hydrophobic groups | May Increase or Decrease | May Increase | Can improve binding if the group fits well into a specific pocket, but may cause steric hindrance otherwise. nih.gov |

| Introduction of polar groups (e.g., -OH) | May Increase | May Increase | Can form new hydrogen bonds with active site residues, potentially enhancing both affinity and selectivity. scialert.net |

| Altering stereochemistry | Significant Change | Significant Change | The 3D arrangement of atoms is critical for optimal interaction with the chiral environment of the enzyme's active site. |

Impact of Substituents on Binding Affinity and Selectivity

The type and position of substituents on the this compound scaffold can have a profound impact on both binding affinity and selectivity. SAR studies on related piperidine and piperazine-based inhibitors have demonstrated the importance of these modifications. luc.edumdpi.comnih.gov

For example, in various series of MMP inhibitors, the addition of different substituents can modulate the compound's hydrophobicity, which has been shown to correlate significantly with inhibitory potency. scialert.netnih.gov The strategic placement of substituents can also lead to enhanced interactions with specific sub-pockets of the enzyme's active site. This is crucial for achieving selectivity, as these sub-pockets often vary between different MMPs. For instance, designing a substituent that fits favorably into the S1' pocket of MMP-13 but not MMP-1 would theoretically lead to a selective MMP-13 inhibitor. nih.gov Furthermore, the introduction of polar substituents, such as a hydroxyl group, can introduce new hydrogen bonding opportunities, which may enhance affinity and selectivity. scialert.netnih.gov The length and nature of linkers connecting the core scaffold to other parts of the inhibitor also play a critical role in determining affinity for target receptors. nih.gov

Advanced Research Perspectives and Applications of 1 Hydroxypiperidine 2,6 Dione in Chemical Biology

Development of Novel Therapeutic Lead Compounds (Theoretical Framework)

The piperidine-2,6-dione ring system is a well-established pharmacophore, most famously associated with the therapeutic effects of thalidomide (B1683933) and its analogues, such as lenalidomide. nih.gov These molecules function as "molecular glues," reprogramming the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins. researchgate.net The glutarimide (B196013) moiety is essential for binding to CRBN. nih.gov The theoretical framework for developing 1-Hydroxypiperidine-2,6-dione as a novel therapeutic lead is built upon this precedent, combined with the unique properties conferred by the N-hydroxy group.

The incorporation of an endocyclic N-hydroxy group into a heterocyclic scaffold can significantly alter a molecule's properties in several ways that are advantageous for drug design. nih.gov

Modified Physicochemical Properties: The N-OH group can increase aqueous solubility and introduce a new site for hydrogen bonding, which can modify how the molecule interacts with biological targets. nih.gov

Enhanced Target Binding: The N-hydroxy moiety can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with amino acid residues within a protein's active site. This feature is particularly relevant for designing enzyme inhibitors. nih.gov

Metabolic Stability: While N-O bonds are sometimes considered "structural alerts" in drug design due to the potential formation of reactive metabolites, this is less of a concern when the nitrogen atom is part of a heterocyclic ring. nih.gov Endocyclic N-hydroxy groups tend to be more metabolically stable compared to their exocyclic counterparts. nih.govnih.gov

N-hydroxy-substituted piperidines have been associated with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic properties. nih.gov By combining the established therapeutic potential of the piperidine-2,6-dione core with the modulating effects of the N-hydroxy group, this compound serves as a promising and rational starting point for the design of new lead compounds targeting a range of diseases.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key computed properties of the title compound.

Probes for Biological Pathways and Enzyme Function

While direct applications of this compound as a biological probe are not yet extensively documented, its chemical structure suggests significant potential in this area. The N-hydroxyimide functional group is known for its reactivity and ability to participate in specific chemical interactions, making it a candidate for probing enzyme mechanisms and biological pathways.

Derivatives of N-hydroxysuccinimide, a closely related five-membered ring analogue, have been shown to act as mechanism-based inhibitors of human leukocyte elastase. nih.gov This type of inhibition, where the compound is transformed by the target enzyme into a reactive species that inactivates it, is a powerful tool for studying enzyme function. The this compound scaffold could theoretically be engineered to target other enzymes, such as proteases or hydrolases, where the N-OH group could play a key role in the catalytic mechanism or in forming a covalent bond with an active site residue.

Furthermore, N-hydroxyimides and their corresponding N-oxyl radicals are effective catalysts for aerobic oxidation reactions. nih.govresearchgate.net This redox activity suggests that this compound could be used as a probe to study biological pathways involving oxidative stress or to investigate the active sites of oxidoreductase enzymes. For example, its ability to interact with enzymes like indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in immune modulation, could be explored electrochemically to screen for inhibitory activity. mdpi.com The development of derivatives of this compound could lead to novel probes for monitoring enzyme activity or identifying new players in cellular signaling cascades.

Strategies for Compound Optimization Based on Structural and Computational Data

Starting with a promising lead compound like this compound, modern drug discovery relies heavily on structural and computational methods for optimization. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics: A primary step involves using computational docking to predict how this compound and its virtual derivatives bind to a specific protein target. nih.gov By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds involving the N-hydroxy or carbonyl groups, and hydrophobic interactions with the piperidine (B6355638) ring. nih.gov Molecular dynamics (MD) simulations can then be employed to assess the stability of these interactions over time, providing a more dynamic picture of the ligand-receptor complex. nih.govnih.gov This information is crucial for designing modifications that strengthen binding affinity.

Structure-Activity Relationship (SAR) and 3D-QSAR: A systematic synthetic effort to create a library of derivatives, followed by biological testing, establishes a structure-activity relationship (SAR). nih.gov For example, adding lipophilic groups to the piperidine ring could enhance cell permeability or interactions with hydrophobic pockets in a target protein. nih.govnih.gov The data from these studies can be used to build Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods, such as CoMFA and CoMSIA, generate three-dimensional maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing a clear roadmap for further synthetic modifications.

By integrating these computational and synthetic approaches, the this compound scaffold can be rationally optimized to produce highly potent and selective drug candidates.

Table 2: Computational Approaches for Compound Optimization This interactive table outlines common computational methods used in drug design and their application to a scaffold like this compound.

Future Directions in N-Hydroxylated Heterocycle Research

The study of heterocycles bearing endocyclic N-hydroxy groups is an emerging area with considerable therapeutic potential that remains largely untapped. nih.govnih.gov Future research is poised to expand in several exciting directions.

One of the most promising avenues is the systematic exploration of these compounds as a new class of therapeutic agents. While their potential as anticancer and antibacterial agents has been noted, a broader screening against diverse biological targets is warranted. nih.gov The unique chemical properties of the N-OH moiety could be exploited to design inhibitors for enzyme classes that have been challenging to target with traditional scaffolds.

Another key direction is the development of N-hydroxylated heterocycles as novel molecular glue degraders. Given the success of the glutarimide-containing immunomodulatory drugs (IMiDs), designing N-hydroxy analogues could modulate the interaction with the CRBN E3 ligase or even recruit entirely new substrate proteins for degradation. researchgate.net This represents a cutting-edge approach to targeted protein degradation, moving beyond simple enzyme inhibition.

Finally, there is a need for the development of new and efficient synthetic methodologies to create diverse libraries of N-hydroxylated heterocycles. mdpi.com Advances in synthetic chemistry will enable a more thorough investigation of structure-activity relationships and accelerate the discovery of new drug candidates. As our understanding of the biological roles and chemical reactivity of this unique functional group grows, N-hydroxylated heterocycles like this compound are set to become an increasingly important scaffold in the landscape of chemical biology and drug discovery.

Q & A

Q. What synthetic methodologies are recommended for 1-Hydroxypiperidine-2,6-dione, and how do reaction conditions impact yield optimization?

- Methodological Answer : The Mitsunobu reaction is a viable route for synthesizing piperidine derivatives, as demonstrated in the preparation of terpyridines using alcohols and azides under controlled conditions . For this compound, key variables include solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., DIAD or DEAD), and temperature (room temperature vs. reflux). Yield optimization requires rigorous monitoring via thin-layer chromatography (TLC) and purification via column chromatography. Reaction progress should be validated using H NMR to confirm hydroxyl group retention and intermediate stability .

Q. How can researchers ensure structural purity and accurate characterization of this compound?

- Methodological Answer : Structural validation should combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of hydroxyl and ketone groups, with chemical shifts for hydroxyl protons typically appearing between 1.5–3.0 ppm in DMSO-d .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>95% by area normalization) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detect characteristic C=O (1650–1750 cm) and O–H (3200–3600 cm) stretches .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized Assay Conditions : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and LPS-induced inflammation models to compare anti-TNF-α effects .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-prone functional groups (e.g., lactam rings) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s ) to quantify effect size heterogeneity across studies .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets like PDEs or 5-HT receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding, focusing on hydrogen bonding with catalytic residues (e.g., PDE4B Tyr329) .

- Density Functional Theory (DFT) : Calculate Gibbs free energy () for tautomeric forms (keto-enol equilibrium) to predict dominant conformers in physiological conditions .

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories using GROMACS, with explicit solvent models to assess hydration effects .

Experimental Design & Validation

Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- In Vitro : Use RAW264.7 macrophages stimulated with LPS to measure TNF-α suppression via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (IC calculation) .

- In Vivo : Employ carrageenan-induced paw edema in rats, administering the compound orally (10–50 mg/kg) and comparing edema reduction to ibuprofen. Monitor hepatic/kidney toxicity via serum ALT and creatinine levels .

Q. How should researchers design studies to assess the compound’s pharmacokinetic (PK) and safety profiles?

- Methodological Answer :

- PK Studies : Conduct single-dose pharmacokinetics in Sprague-Dawley rats (IV and oral routes). Use LC-MS/MS to quantify plasma concentrations and calculate , , and bioavailability .

- Safety Profiling : Perform OECD 423 acute toxicity testing, observing mortality and organ histopathology over 14 days. Include GHS-compliant hazard assessments for skin/eye irritation .

Data Analysis & Interpretation

Q. What statistical approaches resolve variability in dose-response relationships for this compound’s pharmacological effects?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.